molecular formula C16H12Cl2N8O2S B10920825 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10920825
M. Wt: 451.3 g/mol
InChI Key: LALOSMBCEQVTTD-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps. The final coupling of the intermediates is achieved through nucleophilic substitution reactions under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro and nitro groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
  • **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE derivatives

Uniqueness

The uniqueness of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12Cl2N8O2S

Molecular Weight

451.3 g/mol

IUPAC Name

5-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H12Cl2N8O2S/c17-11-4-2-1-3-10(11)7-24-6-5-13(22-24)19-16-21-20-14(29-16)9-25-8-12(18)15(23-25)26(27)28/h1-6,8H,7,9H2,(H,19,21,22)

InChI Key

LALOSMBCEQVTTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=C(C(=N4)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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